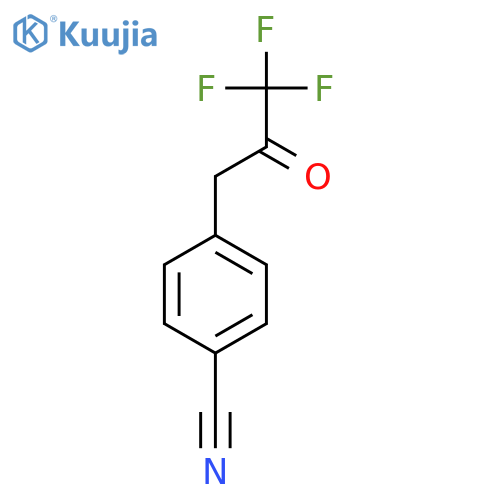

Cas no 1895827-56-1 (4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile)

1895827-56-1 structure

商品名:4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile

- EN300-1949427

- 1895827-56-1

-

- インチ: 1S/C10H6F3NO/c11-10(12,13)9(15)5-7-1-3-8(6-14)4-2-7/h1-4H,5H2

- InChIKey: MYGAWBIGDODHIA-UHFFFAOYSA-N

- ほほえんだ: FC(C(CC1C=CC(C#N)=CC=1)=O)(F)F

計算された属性

- せいみつぶんしりょう: 213.04014830g/mol

- どういたいしつりょう: 213.04014830g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 281

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 40.9Ų

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1949427-0.25g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 0.25g |

$485.0 | 2023-09-17 | ||

| Enamine | EN300-1949427-5.0g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 5g |

$2277.0 | 2023-05-31 | ||

| Enamine | EN300-1949427-0.1g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 0.1g |

$464.0 | 2023-09-17 | ||

| Enamine | EN300-1949427-10.0g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 10g |

$3376.0 | 2023-05-31 | ||

| Enamine | EN300-1949427-5g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 5g |

$1530.0 | 2023-09-17 | ||

| Enamine | EN300-1949427-1g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 1g |

$528.0 | 2023-09-17 | ||

| Enamine | EN300-1949427-0.5g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 0.5g |

$507.0 | 2023-09-17 | ||

| Enamine | EN300-1949427-2.5g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 2.5g |

$1034.0 | 2023-09-17 | ||

| Enamine | EN300-1949427-1.0g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 1g |

$785.0 | 2023-05-31 | ||

| Enamine | EN300-1949427-10g |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile |

1895827-56-1 | 10g |

$2269.0 | 2023-09-17 |

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

1895827-56-1 (4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile) 関連製品

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 157047-98-8(Benzomalvin C)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬